An In-depth Technical Guide to 4-Chloro-2-nitrobenzyl alcohol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chloro-2-nitrobenzyl alcohol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-nitrobenzyl alcohol (C₇H₆ClNO₃), a key organic intermediate with significant applications in synthetic chemistry. We will delve into its core chemical and physical properties, explore common synthetic pathways, and analyze its reactivity with a focus on its role as a precursor and a photolabile protecting group. This document is intended for researchers, chemists, and professionals in drug development who utilize fine chemical intermediates in their work.
Introduction
4-Chloro-2-nitrobenzyl alcohol is a substituted aromatic alcohol that serves as a versatile building block in organic synthesis. The presence of three distinct functional groups—a hydroxyl group, a chloro group, and a nitro group—on the benzene ring imparts a unique reactivity profile. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the properties of the benzylic alcohol, making it a subject of interest for various chemical transformations. Its structural similarity to other ortho-nitrobenzyl derivatives positions it as a valuable tool in applications requiring photocleavage, such as in the synthesis of complex molecules and the development of light-sensitive materials.[1]
Physicochemical Properties
4-Chloro-2-nitrobenzyl alcohol is typically a white to light yellow crystalline powder at room temperature.[2] Its key physical and chemical properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Reference(s) |
| CAS Number | 22996-18-5 | [3][4][5] |
| Molecular Formula | C₇H₆ClNO₃ | [4][5][6] |
| Molecular Weight | 187.58 g/mol | [3][4][5] |
| Appearance | White to light yellow crystal powder | [2] |
| Melting Point | 90-92 °C | [2][3][7] |
| Boiling Point | 306.1 °C at 760 mmHg | [2] |
| Density | 1.476 g/cm³ | [2][7] |
| pKa | 13.57 ± 0.10 (Predicted) | [2] |
| InChI Key | OAHGNOHGHOTZQU-UHFFFAOYSA-N | [3][4][6] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; CH2 [label="CH₂"]; OH [label="OH"]; N [label="N"]; O1 [label="O"]; O2 [label="O⁻"]; Cl [label="Cl", fontcolor="#34A853"];
// Aromatic ring with double bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents C1 -- CH2 [len=1.5]; CH2 -- OH [len=1.5]; C2 -- N [len=1.5]; N -- O1 [label="+", len=0.5, style=solid]; N -- O2 [style=double, len=0.5]; C4 -- Cl [len=1.5];
// Benzene ring representation label = "Benzene Ring"; fontsize=10; labelloc=b;
// Positioning nodes for clarity C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; CH2 [pos="0,2.5!"]; OH [pos="0,3.5!"]; N [pos="-2,1!"]; O1 [pos="-2.5,1.5!"]; O2 [pos="-2.5,0.5!"]; Cl [pos="0,-2.5!"]; }
Caption: Molecular Structure of 4-Chloro-2-nitrobenzyl alcohol.
Synthesis and Preparation
The synthesis of 4-Chloro-2-nitrobenzyl alcohol is typically achieved through the reduction of its corresponding aldehyde, 4-chloro-2-nitrobenzaldehyde. This transformation is a standard procedure in organic chemistry, often employing mild reducing agents to selectively reduce the aldehyde functionality without affecting the nitro group.
Protocol: Synthesis via Aldehyde Reduction
This protocol outlines a common laboratory-scale synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent mixture, such as methanol or ethanol/THF.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Reducing Agent: Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 eq), portion-wise to the stirred solution. The portion-wise addition helps control the exothermic reaction and any accompanying gas evolution.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by slowly adding dilute hydrochloric acid or a saturated ammonium chloride solution until the effervescence ceases.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-Chloro-2-nitrobenzyl alcohol by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.
Caption: General workflow for the synthesis of 4-Chloro-2-nitrobenzyl alcohol.
Chemical Reactivity and Key Reactions
The reactivity of 4-Chloro-2-nitrobenzyl alcohol is governed by its three primary functional groups. The benzylic alcohol can undergo oxidation, esterification, or conversion to a benzyl halide.[8][9] The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the nitro and chloro groups, but it can be susceptible to nucleophilic aromatic substitution under specific conditions.[10]
Oxidation to Aldehyde
The primary alcohol group can be readily oxidized to the corresponding aldehyde, 4-chloro-2-nitrobenzaldehyde. This reaction is a key transformation, as the aldehyde is also a valuable synthetic intermediate. Pyridinium chlorochromate (PCC) in dichloromethane is a commonly used reagent for this purpose, known for its ability to perform the oxidation efficiently without over-oxidizing to the carboxylic acid.[3]
Caption: Oxidation of 4-Chloro-2-nitrobenzyl alcohol to its aldehyde.
Conversion to Benzyl Halides
The hydroxyl group can be substituted by a halogen (e.g., chlorine or bromine) using standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[8] This conversion transforms the alcohol into a more reactive electrophile, 4-chloro-2-nitrobenzyl halide, which is useful for introducing the substituted benzyl group into other molecules via nucleophilic substitution. A highly chemoselective chlorination of benzyl alcohols, even in the presence of aliphatic alcohols, can be achieved under neutral conditions using 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO.[11]
Application as a Photolabile Protecting Group (PPG)
The ortho-nitrobenzyl moiety is one of the most widely used photolabile protecting groups (PPGs) in organic synthesis.[1] PPGs allow for the masking of a functional group which can later be removed by irradiation with light, often in the UV range, providing excellent spatial and temporal control over deprotection without the need for chemical reagents.[1]
The mechanism for photocleavage of o-nitrobenzyl compounds is a Norrish Type II reaction.[1][12] Upon UV irradiation (typically >300 nm), the nitro group is excited to a diradical state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement to release the protected functional group (e.g., an alcohol or carboxylic acid) and forms a 2-nitrosobenzaldehyde derivative as a byproduct.[1][13] The presence of the chloro group at the C4 position can modulate the electronic properties and absorption wavelength of the chromophore.
Caption: Workflow for using 4-Chloro-2-nitrobenzyl as a photolabile protecting group.
Spectroscopic Characterization
The structure of 4-Chloro-2-nitrobenzyl alcohol can be unequivocally confirmed using standard spectroscopic techniques.[14][15]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons, whose chemical shifts and splitting patterns are influenced by the chloro and nitro substituents. A singlet (or a triplet if coupled to the hydroxyl proton) would appear for the benzylic methylene (-CH₂) protons, and a broad singlet for the hydroxyl (-OH) proton, which may exchange with D₂O.[16]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the benzylic carbon and the six aromatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include a broad band for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹), strong asymmetric and symmetric stretching bands for the nitro group (NO₂) (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), and C-Cl stretching vibrations in the fingerprint region.[17]
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.58 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).[15]
Safety, Handling, and Storage
4-Chloro-2-nitrobenzyl alcohol is classified as a hazardous substance and requires careful handling.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][18]
-
Precautions: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2] It is classified under Storage Class 11 as a combustible solid.[3][18]
-
First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[19][20] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[19][20]
Conclusion
4-Chloro-2-nitrobenzyl alcohol is a valuable and versatile intermediate in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for complex molecular architectures. The presence of the ortho-nitrobenzyl framework, in particular, provides access to photolabile protection strategies, which are indispensable in fields requiring precise control over chemical reactions, such as in peptide synthesis and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective application in research and development.
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